N-[(2-bromophenyl)-phenylmethyl]formamide
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Overview
Description
N-[(2-bromophenyl)-phenylmethyl]formamide is an organic compound with the molecular formula C7H6BrNO. It features a bromophenyl group and a formamide group in its structure. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-[(2-bromophenyl)-phenylmethyl]formamide can be synthesized through the reaction of bromobenzene with formamide. The reaction typically involves the use of a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and crystallization to obtain the final product in its desired form .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to produce different reduced forms, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bromophenylformic acid, while reduction could produce bromophenylmethylamine .
Scientific Research Applications
N-[(2-bromophenyl)-phenylmethyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of biological processes and as a building block for biologically active molecules.
Medicine: It serves as a precursor in the development of pharmaceuticals and therapeutic agents.
Industry: this compound is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(2-bromophenyl)-phenylmethyl]formamide involves its interaction with specific molecular targets and pathways. The bromophenyl group can participate in various chemical reactions, while the formamide group can form hydrogen bonds and interact with other molecules. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
N-(2-bromophenyl)benzamide: Similar in structure but with a benzamide group instead of a formamide group.
N-(2-bromophenyl)nitrosamide: Contains a nitroso group instead of a formamide group.
Uniqueness: N-[(2-bromophenyl)-phenylmethyl]formamide is unique due to its specific combination of bromophenyl and formamide groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[(2-bromophenyl)-phenylmethyl]formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO/c15-13-9-5-4-8-12(13)14(16-10-17)11-6-2-1-3-7-11/h1-10,14H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLNOYKKSXJNDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2Br)NC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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